molecular formula C12H14N4O2S B5141100 ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoate

ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoate

Cat. No. B5141100
M. Wt: 278.33 g/mol
InChI Key: ZFSJOKGWFHKQTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoate, also known as EtPTP, is a synthetic compound that has gained significant interest in scientific research due to its potential pharmacological properties. This compound belongs to the class of tetrazole derivatives, which have been extensively studied for their therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders.

Mechanism of Action

Ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoate exerts its pharmacological effects by modulating various signaling pathways in cells. In cancer cells, this compound induces apoptosis by activating the caspase cascade and suppressing the anti-apoptotic protein Bcl-2. It also inhibits the Akt/mTOR signaling pathway, which is involved in cell growth and survival. Inflammatory cytokines such as TNF-α and IL-1β activate the NF-κB signaling pathway, which promotes inflammation. This compound inhibits the activation of NF-κB and downstream inflammatory cytokines, thereby reducing inflammation. In cardiovascular research, this compound has been found to activate the PI3K/Akt/eNOS signaling pathway, which leads to vasodilation and protection against myocardial ischemia-reperfusion injury.
Biochemical and Physiological Effects:
This compound has been found to modulate various biochemical and physiological processes in cells. In cancer cells, this compound induces DNA damage and inhibits DNA repair, leading to cell cycle arrest and apoptosis. It also inhibits the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases. Inflammatory cytokines such as TNF-α and IL-1β promote the production of reactive oxygen species (ROS), which can damage cells and tissues. This compound reduces ROS production and oxidative stress by activating the Nrf2/ARE signaling pathway. In cardiovascular research, this compound has been found to improve cardiac function and reduce infarct size by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

Ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoate has several advantages for lab experiments, including its synthetic accessibility, stability, and specificity for various signaling pathways. However, there are also some limitations to its use in lab experiments. This compound has low solubility in water, which can limit its bioavailability and efficacy in vivo. It also has a short half-life, which can limit its duration of action. Further studies are needed to optimize the formulation and delivery of this compound for in vivo applications.

Future Directions

For research on ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoate include:
1. Investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo.
2. Evaluation of the efficacy of this compound in animal models of cancer, inflammation, and cardiovascular disorders.
3. Optimization of the formulation and delivery of this compound for in vivo applications.
4. Elucidation of the molecular targets and signaling pathways of this compound in cells.
5. Identification of potential drug-drug interactions and toxicity of this compound in vivo.
Conclusion:
This compound is a synthetic compound that has gained significant interest in scientific research due to its potential pharmacological properties. It has shown promising results in preclinical studies for its potential therapeutic applications in cancer, inflammation, and cardiovascular disorders. This compound exerts its pharmacological effects by modulating various signaling pathways in cells. Further studies are needed to elucidate its mechanism of action and optimize its formulation and delivery for in vivo applications. This compound has several advantages for lab experiments, including its synthetic accessibility, stability, and specificity for various signaling pathways. However, there are also some limitations to its use in lab experiments, including its low solubility in water and short half-life.

Synthesis Methods

Ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoate can be synthesized by the reaction of ethyl 2-bromoacetate with sodium azide, followed by the reaction of the resulting ethyl 2-azidoacetate with thiophenol in the presence of copper(I) iodide as a catalyst. The final product is obtained by the reduction of the azide group with sodium borohydride. The overall synthesis process is shown in Figure 1.

Scientific Research Applications

Ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy. Inflammation is a common feature of many diseases, including arthritis, asthma, and inflammatory bowel disease. This compound has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. In cardiovascular research, this compound has been found to have vasodilatory effects and to protect against myocardial ischemia-reperfusion injury.

properties

IUPAC Name

ethyl 2-(1-phenyltetrazol-5-yl)sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c1-3-18-11(17)9(2)19-12-13-14-15-16(12)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSJOKGWFHKQTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NN=NN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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